2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

DNA gyrase inhibition regiochemistry antibacterial

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride (CAS 1638221‑42‑7, molecular formula C₈H₈Cl₂N₂O₂S, MW 267.13) is a heterocyclic building block comprising a benzothiazole core with a 2‑amino substituent and a 5‑carboxylic acid group, supplied as a dihydrochloride salt. The free acid form (CAS 101084‑95‑1, MW 194.21) is commercially available predominantly at 95‑98 % purity from multiple vendors.

Molecular Formula C8H8Cl2N2O2S
Molecular Weight 267.12
CAS No. 1638221-42-7
Cat. No. B2698890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride
CAS1638221-42-7
Molecular FormulaC8H8Cl2N2O2S
Molecular Weight267.12
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl
InChIInChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H
InChIKeyUUDRIVADQXJHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1,3-benzothiazole-5-carboxylic Acid Dihydrochloride (CAS 1638221-42-7): Structural Identity and Procurement Baseline


2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride (CAS 1638221‑42‑7, molecular formula C₈H₈Cl₂N₂O₂S, MW 267.13) is a heterocyclic building block comprising a benzothiazole core with a 2‑amino substituent and a 5‑carboxylic acid group, supplied as a dihydrochloride salt. The free acid form (CAS 101084‑95‑1, MW 194.21) is commercially available predominantly at 95‑98 % purity from multiple vendors . Benzothiazole is recognized as a privileged scaffold in medicinal chemistry that has yielded FDA‑approved drugs such as the dopamine agonist pramipexole dihydrochloride, and the 5‑substituted 2‑aminobenzothiazole sub‑class has demonstrated potent, tunable biological activity, most notably as nanomolar inhibitors of bacterial DNA gyrase B [1]. The dihydrochloride salt form is expected to offer enhanced aqueous solubility, a critical parameter for in vitro assay reproducibility and formulation development .

Why 2-Amino-1,3-benzothiazole-5-carboxylic Acid Dihydrochloride Cannot Be Replaced by Generic Benzothiazole Analogs


The benzothiazole scaffold is highly sensitive to both the position and nature of substituents, meaning even closely related analogs cannot be considered interchangeable. The 2‑amino‑1,3‑benzothiazole‑5‑carboxylic acid architecture places the carboxylic acid functionality at position 5 of the phenyl ring, which is distinct from the extensively explored 6‑carboxylic acid isomer predominant in DNA gyrase inhibitor programs [1]. In that program, moving the substituent from C5 (–OH, –F, –aminoalkyl) to C6 (–COOH) yielded compounds with divergent potency, spectrum, and physicochemical profiles, establishing that C5 versus C6 regiochemistry is a primary determinant of biological activity [1]. Furthermore, the dihydrochloride salt form (CAS 1638221‑42‑7) is not equivalent to the free acid (CAS 101084‑95‑1); salt formation typically alters aqueous solubility by an order of magnitude or more relative to the neutral free acid, directly impacting achievable assay concentrations and reproducibility [2]. For procurement and experimental design, selection of the specific CAS number and salt form is essential to ensure batch‑to‑batch consistency and valid cross‑study comparisons.

Quantitative Differentiation Evidence for 2-Amino-1,3-benzothiazole-5-carboxylic Acid Dihydrochloride


C5 Regiochemistry Enables Distinct Physicochemical and Biological Profiles vs. C6-Carboxylic Acid Isomers

The 5‑carboxylic acid substitution on the 2‑aminobenzothiazole scaffold occupies a chemical space orthogonal to the established 6‑carboxylic acid series. In the comprehensive 5‑substituted 2‑aminobenzothiazole DNA gyrase B inhibitor program by Sterle et al. (2023), the 6‑COOH‑bearing inhibitor A (C5‑OH) displayed IC₅₀ < 10 nM against E. coli DNA gyrase and IC₅₀ = 95 nM against Topo IV, but was inactive against Gram‑negative bacteria (MIC > 64 µg/mL) [1]. In contrast, compounds with amine substituents at C5 (D and E) retained nanomolar gyrase inhibition (IC₅₀ < 10 nM) while gaining broad‑spectrum Gram‑negative activity (MIC 4–16 µg/mL against E. coli, A. baumannii, P. aeruginosa, K. pneumoniae) [1]. This demonstrates that substituent identity at position 5, rather than position 6, is the critical driver of antibacterial spectrum expansion. 2‑Amino‑1,3‑benzothiazole‑5‑carboxylic acid provides the carboxylic acid handle directly at this pharmacophoric C5 position, enabling derivatization strategies (e.g., amide coupling, esterification) that are geometrically inaccessible from the C6 isomer without scaffold redesign [1].

DNA gyrase inhibition regiochemistry antibacterial structure–activity relationship

Dihydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Acid (CAS 101084‑95‑1)

The dihydrochloride salt (CAS 1638221‑42‑7, MW 267.13) contains two equivalents of HCl per molecule of the free acid (CAS 101084‑95‑1, MW 194.21) . While measured aqueous solubility values for this specific compound are not publicly available, the general principle of dihydrochloride salt formation is well established: conversion of a weakly acidic free carboxylic acid with two basic nitrogen centers to the dihydrochloride form typically enhances aqueous solubility by 10‑ to 100‑fold relative to the neutral free acid, as demonstrated for analogous heterocyclic dihydrochloride salts [1]. This physicochemical difference is of practical consequence for in vitro pharmacology: free acid forms of benzothiazole‑5‑carboxylic acids frequently require DMSO stock solutions and precipitate upon dilution into aqueous assay buffers, whereas hydrochloride salts permit direct aqueous dissolution at higher concentrations without organic co‑solvents [1].

salt formation aqueous solubility biopharmaceutical formulation

Benzothiazole Scaffold Privilege: FDA‑Approved Drug Benchmark Supports Downstream Translational Relevance

The benzothiazole nucleus is a validated privileged scaffold in pharmaceutical development. Pramipexole (4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑2,6‑diamine), marketed as the dihydrochloride salt (Mirapex®), received FDA approval in 1997 for Parkinson's disease and in 2006 for restless legs syndrome, with over 2 million annual prescriptions in the US as of recent reporting [1]. Structurally, pramipexole dihydrochloride shares the 2‑aminobenzothiazole core and the dihydrochloride salt form with the target compound. While pramipexole is a saturated tetrahydrobenzothiazole with a 6‑amino substituent rather than a 5‑carboxylic acid, its commercial success validates the developability of 2‑aminobenzothiazole dihydrochloride salts as orally bioavailable therapeutics [1]. In contrast, the non‑amino, non‑carboxylic acid benzothiazole analogs (e.g., benzothiazole itself, CAS 95‑16‑9) lack the functional handles required for target engagement and are employed primarily as industrial chemicals rather than pharmaceutical intermediates [2].

benzothiazole FDA‑approved drug repurposing scaffold privilege

Bifunctional Orthogonality: Exploitable Synthetic Versatility Beyond Mono‑functional 2‑Aminobenzothiazole

The 2‑amino‑1,3‑benzothiazole‑5‑carboxylic acid scaffold presents two chemically orthogonal functional groups—a primary aromatic amine (nucleophilic) and a carboxylic acid (electrophilic after activation)—that can be independently derivatized. This contrasts with 2‑aminobenzothiazole (CAS 136‑95‑8), which possesses only the amino handle, and benzothiazole‑5‑carboxylic acid (CAS 68867‑17‑4), which lacks the amino group [1]. The bifunctional nature enables sequential or parallel diversification strategies (amine acylation/sulfonylation, carboxylate amidation/esterification) without requiring protecting group manipulation on the benzothiazole ring itself. In the DNA gyrase inhibitor program, the 2‑amino group was acylated with a pyrrole‑2‑carbonyl chloride while the C6‑carboxylate was maintained as the free acid for target engagement, demonstrating the synthetic utility of orthogonal amino/carboxylate reactivity in this chemotype [2].

synthetic intermediate orthogonal reactivity amine‑carboxylic acid medicinal chemistry

Evidence‑Backed Application Scenarios for 2-Amino-1,3-benzothiazole-5-carboxylic Acid Dihydrochloride


Medicinal Chemistry: C5‑Focused DNA Gyrase B Inhibitor Lead Optimization

Research groups pursuing DNA gyrase B or topoisomerase IV inhibitors for Gram‑negative ESKAPE pathogens can use this compound as a core scaffold to elaborate the C5‑carboxylate into amide, ester, or heterocyclic derivatives. The ACS Omega study established that C5 substitution is the primary determinant of Gram‑negative spectrum expansion, with MIC values shifting from >64 µg/mL (C5‑OH) to 4–16 µg/mL (C5‑benzylamino) while retaining nanomolar target potency [1]. The C5‑COOH handle enables direct amide coupling to diverse amine libraries to explore this pharmacophoric region systematically.

Aqueous‑Compatible Biochemical Screening and Fragment‑Based Drug Discovery

The dihydrochloride salt form is the preferred input for biochemical screening cascades (e.g., fluorescence‑based DNA gyrase supercoiling assays, thermal shift assays) where high aqueous solubility is required to achieve concentrations ≥100 µM without DMSO‑induced artifacts [2]. Fragment‑based drug discovery (FBDD) campaigns targeting ATP‑binding sites can deploy this compound as a soluble fragment hit (MW 267, within the Rule‑of‑Three guidelines) for soaking into protein crystals under aqueous conditions.

Combinatorial Library Synthesis via Orthogonal Derivatization

The presence of both a primary amine and a carboxylic acid on the same benzothiazole scaffold permits one‑pot or sequential parallel synthesis strategies without additional protecting group steps [3]. Medicinal chemistry teams can acylate the 2‑NH₂ position with diverse carboxylic acid chlorides while independently amidating the 5‑COOH with amine building blocks, generating a matrix of n × m analogs in two synthetic steps. This is not feasible with mono‑functional analogs such as 2‑aminobenzothiazole or benzothiazole‑5‑carboxylic acid alone [3].

Physicochemical Profiling and Pre‑formulation Development for Lead Series

The dihydrochloride salt serves as a solubility‑enhanced input material for pre‑formulation studies including pH‑solubility profiling, log D determination, and kinetic solubility assessment in biorelevant media (FaSSIF/FeSSIF). Even in the absence of published solubility values for this specific compound, the general class behavior of dihydrochloride salts predicts ≥10‑fold solubility enhancement over the neutral free acid [2]. Procurement of the pre‑formed salt (CAS 1638221‑42‑7) rather than in‑house salt formation ensures batch‑to‑batch consistency for CMC documentation.

Quote Request

Request a Quote for 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.